molecular formula C15H16N2O3S B4624136 methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate

methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate

Cat. No. B4624136
M. Wt: 304.4 g/mol
InChI Key: GRNYOELRABQNBM-UHFFFAOYSA-N
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Description

Methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug development due to its potential therapeutic applications. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Hemoglobin Oxygen Affinity Modulation

Research by Randad et al. (1991) explores compounds structurally related to methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate for their ability to modulate hemoglobin's oxygen affinity. These compounds are potential therapeutic agents for conditions requiring enhanced oxygen delivery to tissues, such as ischemia or stroke. The study identified compounds with significant activity in shifting hemoglobin's oxygen equilibrium curve, indicating potential applications in clinical or biological areas benefitting from altered oxygen supply dynamics Randad, Mahran, Mehanna, & Abraham, 1991.

Electrophilic Reactions and Synthesis

Yang et al. (2000) discuss the use of thiophene-incorporating compounds, similar in function to this compound, in electrophilic reactions facilitated by samarium diiodide. This research outlines a method for creating long-chain esters with remote functional groups, showcasing the compound's role in synthesizing complex molecules with potential pharmacological activities Yang, Nandy, Selvakumar, & Fang, 2000.

Metal-Organic Frameworks (MOFs) Functionalization

A study by Wang et al. (2016) on the functionalization of lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands reveals the incorporation of methyl-substituted thieno groups. This research highlights the compound's potential in enhancing gas adsorption and sensing properties of MOFs, with implications for environmental monitoring and catalysis Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016.

Antimicrobial Activity

Complexes derived from structural analogs of this compound have been investigated for their antimicrobial activity. Rodríguez-Argüelles et al. (2007) synthesized and characterized metal complexes of thiophene carbonyl and isonicotinoyl hydrazones, revealing strong inhibition against certain bacterial strains and suggesting potential for antimicrobial drug development Rodríguez-Argüelles, Mosquera-Vázquez, Tourón-Touceda, Sanmartín-Matalobos, García-Deibe, Belicchi-Ferrari, Pelosi, Pelizzi, & Zani, 2007.

GABAB Receptor Modulation

Mugnaini et al. (2014) explored the pharmacological potential of compounds including methyl 2-(acylamino)thiophene-3-carboxylates as GABAB receptor modulators. Although the study focused on different structural modifications, it underscores the broader research efforts into thiophene derivatives as neurological agents, contributing to the understanding of GABAB receptor pharmacology Mugnaini, Pedani, Giunta, Sechi, Solinas, Casti, Castelli, Giorgi, & Corelli, 2014.

properties

IUPAC Name

methyl 5-propyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-4-11-9-12(15(19)20-2)14(21-11)17-13(18)10-5-7-16-8-6-10/h5-9H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNYOELRABQNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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